3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKQOXUQZQDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring, a five-membered ring with sulfur and nitrogen atoms. It has diverse applications in chemistry, biology, medicine, and industry. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects and as a lead compound in drug development.
- Industry It is used in developing new materials and as a catalyst in various chemical reactions.
This compound, a thiazolidine derivative, has received attention for its various biological activities. Research suggests that thiazolidine derivatives have anti-inflammatory and antioxidant effects, reducing oxidative stress markers and inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Preparation Methods
The synthesis of this compound typically involves reacting 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions, usually with a suitable solvent and a catalyst. Industrial production may involve multi-step synthesis processes to ensure high yield and purity, often employing techniques like multicomponent reactions, click chemistry, and green chemistry approaches to optimize the production process.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation It can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the compound into its corresponding amines or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents. Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Antibiofilm Activity
One study evaluated the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm mass at sub-MIC concentrations, highlighting its potential in treating biofilm-associated infections.
Antidiabetic Properties
In another investigation, derivatives similar to this compound were tested for their antidiabetic activity using alloxan-induced diabetic models. The findings indicated a notable decrease in blood glucose levels compared to control groups.
Hypoglycemic and Anti-Inflammatory Activities
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Anticancer Activity: The morpholinylmethyl-pyrrole-indole-TZD compound () inhibits cancer cell migration and is patented for use with EGFR tyrosine kinase inhibitors, suggesting synergistic anticancer effects .
Antioxidant Activity :
- 5-Arylidene-TZD derivatives (e.g., 5-(4-fluorobenzylidene)-TZD) exhibit potent DPPH radical scavenging, with activity dependent on electron-donating substituents (e.g., methoxy or hydroxy groups) .
Structural Determinants of Activity: 3-Position Substitutions: Bulky or charged groups (e.g., morpholinylmethyl, dichlorophenylamino) enhance anticancer activity by improving target binding or membrane permeability. 5-Position Substitutions: Conjugated arylidene groups improve antioxidant and hypolipidemic activities by stabilizing radical intermediates or enhancing receptor interactions .
Comparison with the Target Compound: The target compound’s 4-aminobenzyl group at the 3-position distinguishes it from analogs with bulkier substituents. This group may influence pharmacokinetics (e.g., solubility, bioavailability) but requires empirical validation.
Biological Activity
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, a thiazolidine derivative, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its ability to participate in various biochemical interactions. The presence of the amino group on the phenyl ring enhances its reactivity and biological potential.
Thiazolidine derivatives, including this compound, exhibit multiple modes of action:
- Membrane Perturbation : These compounds can disrupt cellular membranes, leading to altered permeability and subsequent cellular effects.
- Intracellular Targets : They may interact with specific intracellular proteins or pathways that regulate cell growth and apoptosis.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
| Klebsiella pneumoniae | 0.8 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines such as HeLa and A375 have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| A375 | 12 |
These results indicate that the compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory and Antioxidant Effects
Research indicates that thiazolidine derivatives possess anti-inflammatory and antioxidant activities. The compound can reduce oxidative stress markers and inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have focused on the biological assessment of thiazolidine derivatives:
- Antibiofilm Activity : A study evaluated the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm mass at sub-MIC concentrations, highlighting its potential in treating biofilm-associated infections .
- Antidiabetic Properties : In another investigation, derivatives similar to this compound were tested for their antidiabetic activity using alloxan-induced diabetic models. The findings indicated a notable decrease in blood glucose levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
